Azacosterol hydrochloride

Descripción general

Descripción

Métodos De Preparación

El clorhidrato de azacosterol se sintetiza a través de una serie de reacciones químicas que involucran la modificación del colesterol. Las condiciones de reacción a menudo incluyen el uso de disolventes como el dioxano y reactivos como el hidróxido de sodio . Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

El clorhidrato de azacosterol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El clorhidrato de azacosterol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El clorhidrato de azacosterol actúa como un inhibidor de la reductasa del 24-dehidrocolesterol (24-DHCR), previniendo la formación de colesterol a partir del desmosterol . Esta inhibición conduce a la acumulación de desmosterol y una reducción en los niveles de colesterol. El compuesto también inhibe otros pasos en la biosíntesis del colesterol, contribuyendo a sus efectos reductores del colesterol . En las aves, los efectos antifertilidad están mediados por la inhibición de la producción de hormonas esteroideas, que se sintetizan a partir del colesterol .

Comparación Con Compuestos Similares

El clorhidrato de azacosterol es único debido a su sustitución de nitrógeno en la estructura del esterol. Compuestos similares incluyen:

Desmosterol: Un precursor en la biosíntesis del colesterol que se acumula cuando se inhibe la 24-DHCR.

Triparanol: Otro agente reductor del colesterol que inhibe un paso diferente en la biosíntesis del colesterol.

Ictiosis ligada al cromosoma X: Una condición asociada con defectos en el metabolismo del colesterol.

El clorhidrato de azacosterol destaca por su doble función como agente reductor del colesterol y quimioesterilizante aviar .

Actividad Biológica

Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a sterol derivative of cholesterol that has garnered attention for its biological activities, particularly in cholesterol metabolism and reproductive health. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

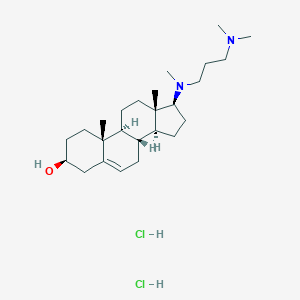

- Molecular Formula : CHNO

- Molecular Weight : 388.63 g/mol

- IUPAC Name : 20,25-diazacholesterol dihydrochloride

Azacosterol acts primarily as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR) , an enzyme crucial in the conversion of desmosterol to cholesterol. By inhibiting this enzyme, azacosterol prevents cholesterol synthesis, leading to an accumulation of desmosterol and subsequent biological effects.

Inhibition Pathway

- Inhibition of 24-DHCR : Blocks the conversion of desmosterol to cholesterol.

- Accumulation of Desmosterol : Leads to various physiological effects and side effects due to disrupted cholesterol homeostasis.

- Impact on Steroid Hormone Production : Reduces the availability of cholesterol for steroidogenesis, affecting reproductive functions in avian species.

Hypocholesteremic Effects

Azacosterol has been identified as a hypocholesteremic agent, effectively lowering cholesterol levels in various models. It is particularly noted for its use in controlling cholesterol levels in animal studies.

Reproductive Effects

In avian species, azacosterol functions as a chemosterilant , inhibiting fertility by disrupting steroid hormone production. This property has been leveraged for pest control in birds, particularly pigeons.

In Vivo Studies

A study investigated the effects of azacosterol on testicular histology in Parkes strain mice. Mice treated with varying doses (10, 20, and 30 mg/kg body weight) exhibited significant degenerative changes in seminiferous tubules, particularly at higher doses:

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Non-uniform degenerative changes |

| 20 | Increased severity of degeneration |

| 30 | Complete degeneration of germ cells |

This study highlights the compound's potential toxicity at elevated dosages and its impact on reproductive health .

In Vitro Studies

Research has demonstrated that azacosterol is one of the most potent inhibitors of phosphatidylinositol phospholipase C (PI-PLC), with an IC value of approximately 7.4 µM. This inhibition suggests potential applications in modulating signaling pathways related to cell growth and differentiation .

Side Effects and Toxicity

While azacosterol serves therapeutic purposes, it also presents notable side effects:

- Myotonia : Muscle stiffness observed in some animal models.

- Hyperkeratosis : Skin scaling disorders due to disrupted cholesterol metabolism.

In hairless mice studies, azacosterol administration resulted in generalized scaling disorders without loss of barrier function, indicating its dermatological implications .

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBDUQOBQHBSZ-DLCQERRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058297 | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-84-9 | |

| Record name | Azacosterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACOSTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.